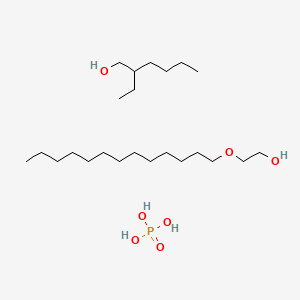
2-Ethylhexan-1-ol;phosphoric acid;2-tridecoxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether is a complex chemical compound with the molecular formula C23H53O7P and a molecular weight of 472.636481 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether involves the esterification of phosphoric acid with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether. The reaction typically requires an acidic catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including phosphoric acid, 2-ethyl-1-hexanol, and polyethylene glycol monotridecyl ether, are mixed in specific ratios and subjected to high temperatures and pressures in the presence of an acidic catalyst. The resulting product is then purified through various techniques such as distillation and filtration to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in various substituted esters .
Aplicaciones Científicas De Investigación
Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: The compound is utilized in the production of detergents, emulsifiers, and lubricants.
Mecanismo De Acción
The mechanism of action of phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether involves its interaction with various molecular targets and pathways. The ester groups in the compound can interact with proteins and enzymes, altering their structure and function. This interaction can lead to changes in biochemical pathways, affecting cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene-polypropylene glycol mono-C6-10-alkyl ethers
- Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether, potassium salts
Uniqueness
Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether is unique due to its specific combination of ester groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific surfactant and stabilizing properties .
Propiedades
Fórmula molecular |
C23H53O7P |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
2-ethylhexan-1-ol;phosphoric acid;2-tridecoxyethanol |
InChI |
InChI=1S/C15H32O2.C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16;1-3-5-6-8(4-2)7-9;1-5(2,3)4/h16H,2-15H2,1H3;8-9H,3-7H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
SJYMEKJAFQORRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOCCO.CCCCC(CC)CO.OP(=O)(O)O |
Números CAS relacionados |
68937-44-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



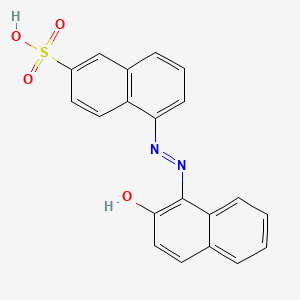

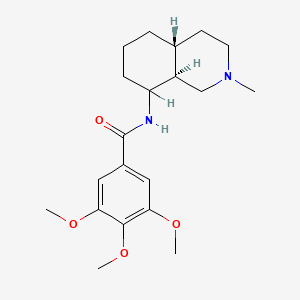

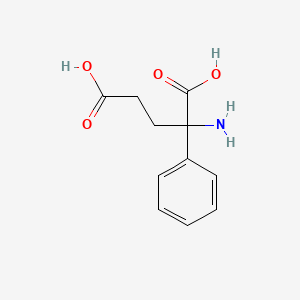
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
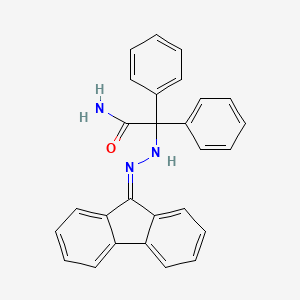
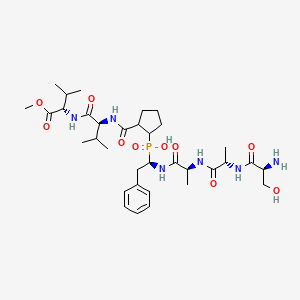
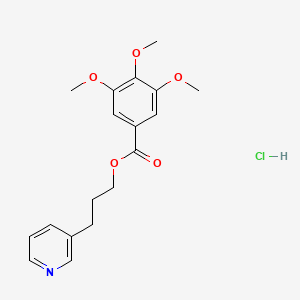
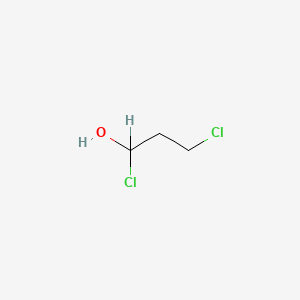
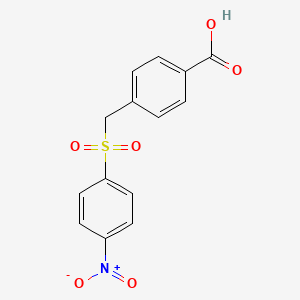
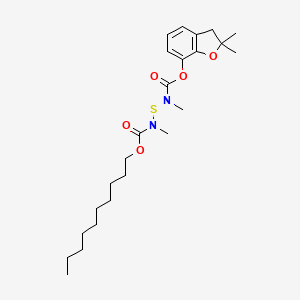
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)
